N,N-diethyl-3-methyl-2-nitrobenzamide
Description
N,N-Diethyl-3-methyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, a methyl group at the 3-position, and a diethylamide substituent on the nitrogen atom. The 2-nitro group in the ortho position may induce steric hindrance and electronic effects, influencing solubility, stability, and interactions in chemical or biological systems .
Properties
IUPAC Name |
N,N-diethyl-3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-8-6-7-9(3)11(10)14(16)17/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWLBRHEBGHQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-2-nitrobenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates purification steps such as recrystallization or distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as hydroxide ions, solvents like ethanol or water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: N,N-diethyl-3-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-2-nitrobenzoic acid and diethylamine.
Scientific Research Applications
N,N-diethyl-3-methyl-2-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which N,N-diethyl-3-methyl-2-nitrobenzamide exerts its effects as an insect repellent involves its interaction with olfactory receptors in insects. The compound interferes with the normal functioning of these receptors, preventing insects from detecting human odors. This disruption is believed to be due to the compound’s ability to bind to specific receptor sites, thereby blocking the reception of attractant signals .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Inferred Properties
Key Observations :
- Para-nitro (4-position) in N-(diphenylmethyl)-3-methyl-4-nitrobenzamide enhances electron-withdrawing effects, increasing acidity of the amide proton compared to ortho-substituted analogs .
- Dimethylamide (e.g., N,N-dimethyl-2-nitrobenzamide) offers lower steric bulk, possibly enhancing solubility in polar solvents .
Key Observations :
- The target compound is likely synthesized via amide coupling between 3-methyl-2-nitrobenzoic acid (or its chloride) and diethylamine, analogous to methods in .
- Triethylamine is commonly used to scavenge HCl in such reactions, while polar aprotic solvents (e.g., DMF, CH₂Cl₂) facilitate nucleophilic acyl substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
